4-[2-(2-Methylphenyl)ethyl]piperidine
Overview
Description
“4-[2-(2-Methylphenyl)ethyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C14H21N and a molecular weight of 203.32 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 . This indicates the presence of a methylphenyl group attached to an ethyl group, which is further attached to a piperidine ring.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Anticancer Potential
4-Piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Compounds synthesized from ethyl 4-piperidinecarboxylate demonstrated significant anticancer activity in vitro, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized through a one-pot three-component reaction, revealed H-bonded dimers stabilized by C-H...π and C-H...O interactions, highlighting the compound's molecular interactions and potential applications in material science and drug design (Khan et al., 2013).
Acetylcholinesterase Inhibition
A series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives exhibited potent anti-acetylcholinesterase activity, indicating their potential for treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Sugimoto et al., 1992).
Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate antibacterial activity, particularly against Gram-negative bacterial strains, suggesting their potential use in developing new antibacterial agents (Iqbal et al., 2017).
Neuroprotective Properties
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol was identified as a potent N-methyl-D-aspartate antagonist with potential neuroprotective properties, showing promise in treating neurological disorders without the side effects common in other NMDA antagonists (Chenard et al., 1995).
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Safety and Hazards
Properties
IUPAC Name |
4-[2-(2-methylphenyl)ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-5,13,15H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRINKQNUZYWURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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